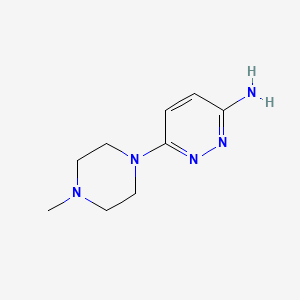

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGRUEIFRPTITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251330 | |

| Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-94-9 | |

| Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyridazine Core in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

This compound is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its core structure features a pyridazine ring, a diazine aza-heterocycle that is a common scaffold in a multitude of biologically active molecules. The strategic placement of an amino group and a methylpiperazinyl moiety on the pyridazine ring creates a molecule with the potential for diverse pharmacological activities. Pyridazine derivatives have demonstrated a wide range of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comprehensive overview of the synthetic pathway to this compound, offering a detailed, step-by-step protocol for its preparation and characterization, aimed at researchers and scientists in the field of medicinal chemistry.

A Two-Step Synthetic Approach

The synthesis of this compound is efficiently achieved through a two-step process. This pathway begins with the synthesis of the key intermediate, 3-amino-6-chloropyridazine, followed by a nucleophilic aromatic substitution reaction to introduce the 4-methylpiperazinyl group.

Step 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine

The initial step involves the selective amination of 3,6-dichloropyridazine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The presence of two electron-withdrawing nitrogen atoms in the pyridazine ring facilitates the attack of a nucleophile, in this case, ammonia.

The reaction is typically carried out by treating 3,6-dichloropyridazine with a concentrated solution of ammonia in a suitable solvent, such as methanol or ethanol, at elevated temperatures.[1] The use of a sealed vessel or an autoclave is often necessary to maintain the pressure and temperature required for the reaction to proceed to completion.[2] The choice of ammonia as the nucleophile is critical for the regioselective displacement of one chlorine atom, yielding the desired 3-amino-6-chloropyridazine. The reaction's progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is typically purified by recrystallization or column chromatography.[1]

Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine

The final step in the synthesis is the reaction of 3-amino-6-chloropyridazine with 1-methylpiperazine. This is another nucleophilic aromatic substitution reaction, where the secondary amine of 1-methylpiperazine acts as the nucleophile, displacing the remaining chlorine atom on the pyridazine ring.

This transformation is effectively achieved under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods. The use of microwave heating in a sealed tube allows for rapid and efficient heating of the reaction mixture to the required temperature of 170°C.[3] An excess of 1-methylpiperazine is used both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction. The reaction is carried out under an inert atmosphere to prevent any potential side reactions. The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC/MS). Once the reaction is complete, the desired product, this compound, is isolated and purified, typically by preparative High-Performance Liquid Chromatography (HPLC).[3]

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound from 3-amino-6-chloropyridazine.

Materials and Reagents:

-

3-Amino-6-chloropyridazine

-

1-Methylpiperazine

-

Microwave synthesis vials

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

To a microwave synthesis tube, add 3-amino-6-chloropyridazine (3.00 g, 23.16 mmol, 1.00 equivalent) and 1-methylpiperazine (8.10 g, 80.87 mmol, 3.49 equivalents).[3]

-

Seal the tube and place it in a microwave reactor.

-

Heat the reaction mixture to 170°C and maintain this temperature with stirring for 1.5 hours.[3]

-

Monitor the reaction for completion using LC/MS.

-

After the reaction is complete, cool the mixture to room temperature (approximately 20°C).

-

Concentrate the reaction mixture under reduced pressure to remove excess 1-methylpiperazine.

-

Purify the resulting residue by preparative HPLC using alkaline conditions to obtain the final product.[3]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Amino-6-chloropyridazine | |

| Reagent | 1-Methylpiperazine | |

| Reaction Temperature | 170°C | [3] |

| Reaction Time | 1.5 hours | [3] |

| Heating Method | Microwave irradiation | [3] |

| Yield | 78.87% | [3] |

| Appearance | White solid | [3] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.11 (d, J = 9.6 Hz, 1H), 6.73 (d, J = 9.6 Hz, 1H), 5.63 (s, 2H), 3.30-3.24 (m, 4H), 2.42-2.36 (m, 4H), 2.19 (s, 3H) | [3] |

| LC/MS (ESI) | m/z: 194.1 (M+1) | [3] |

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the final synthesis step.

Conclusion

The synthesis of this compound is a straightforward and efficient process that leverages fundamental principles of organic chemistry, particularly nucleophilic aromatic substitution. The use of modern techniques such as microwave-assisted synthesis significantly enhances the reaction efficiency. This guide provides a robust and reproducible methodology for the preparation of this valuable heterocyclic compound, which can serve as a crucial building block for the development of novel therapeutic agents. The detailed protocol and characterization data presented herein are intended to be a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Google Patents.

-

YouTube. nucleophilic aromatic substitutions. [Link]

- Google Patents. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds.

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]

-

National Institutes of Health. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]

-

PubChem. 6-Methoxypyridazin-3-amine. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

- Google Patents. US11046656B2 - Process for preparing 4-amino-pyridazines.

- Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.

-

Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

-

PubChem. 6-Amino-3-chloropyridazine. [Link]

-

JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

Sources

physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection.[1] These intrinsic characteristics—encompassing solubility, lipophilicity, and ionization state—govern a molecule's journey through complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides a comprehensive examination of this compound, a heterocyclic amine of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a procedural and causal analysis of the essential physicochemical profiling required for such a molecule. We will explore the critical importance of each property and provide detailed, field-proven experimental protocols for their accurate determination, ensuring a robust foundation for any drug development program.

Compound Identification and Structure

Precise identification is the first step in any rigorous scientific investigation. This compound is a pyridazine derivative, a class of heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities.[3]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 66346-94-9 | [4][5] |

| Molecular Formula | C₉H₁₅N₅ | [4][6] |

| Molecular Weight | 193.25 g/mol | [5][6] |

| Appearance | Brown or yellow solid | [4] |

| Synonyms | 3-Amino-6-(4-methyl-1-piperazinyl)pyridazine | [4] |

(Note: A 2D chemical structure image would be placed here in a full document.)

Core Physicochemical Properties: A Predictive Overview

While experimental determination is the gold standard, computational models provide valuable initial assessments. The table below summarizes the predicted or typical values for a molecule with this structure, which must be confirmed experimentally.

Table 2: Summary of Key Physicochemical Properties

| Property | Predicted/Typical Value | Critical Role in Drug Development |

| Aqueous Solubility | pH-dependent | Affects dissolution, absorption, and bioavailability.[7] |

| logP / logD₇.₄ | 0.5 - 2.5 (Predicted) | Governs membrane permeability, protein binding, and ADME profile.[8] |

| pKa (Basic) | 7.5 - 9.0 (Piperazine N), 3.5 - 5.0 (Pyridazine N/Amine) | Determines the charge state at physiological pH, influencing solubility and target interaction.[9] |

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical factor that dictates a drug's absorption and bioavailability. For ionizable compounds like this compound, solubility is intrinsically linked to pH.[9] Therefore, determining both kinetic and thermodynamic solubility provides a comprehensive profile.

Causality in Experimental Design

The choice between kinetic and thermodynamic solubility measurements depends on the stage of drug discovery.

-

Kinetic Solubility: Measured early in discovery, this high-throughput method assesses the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[9] It mimics the conditions of many biological assays and is useful for ranking compounds in structure-solubility relationships.

-

Thermodynamic (Equilibrium) Solubility: This is the true solubility of the most stable crystalline form of the compound in equilibrium with the solvent. It is a lower-throughput but more definitive measurement, crucial for pre-formulation and development activities. The "shake-flask" method is the traditional and most reliable technique.[10]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol establishes the equilibrium solubility, a self-validating system that ensures saturation is reached and accurately measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

-

Causal Insight: Filtering is a critical step. Failure to remove all solids will lead to an overestimation of solubility. The choice of a low-binding filter prevents loss of the analyte.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Lipophilicity (logP & logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[7] It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral and ionized) at a specific pH.[11] For an ionizable molecule, logD at physiological pH (7.4) is the most relevant predictor of in vivo behavior.[8]

Causality in Experimental Design

The shake-flask method remains the gold standard for logP/logD determination due to its direct measurement of partitioning.[11][12] The choice of n-octanol and water/buffer is the industry standard for mimicking the partitioning between a lipid bilayer and aqueous physiological fluids.

-

Causal Insight: Pre-saturation of the n-octanol and aqueous phases with each other before adding the compound is a critical, self-validating step. It ensures that the final volumes of the two phases do not change during the experiment, which would alter the concentration and lead to an inaccurate result.[11]

Protocol: logD₇.₄ Determination via Shake-Flask Method

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol by shaking it with the PBS buffer and vice-versa. Separate the two phases after they have settled.

-

Partitioning: Add a known amount of the compound (initially dissolved in a minimal amount of a suitable solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).

-

Equilibration: Tightly cap the vial and shake for several hours to allow the compound to partition fully between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample a precise aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate logD using the following formula:

-

logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Visualization: logD Shake-Flask Workflow

Caption: Workflow for logD Determination via Shake-Flask Method.

Experimental Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. Since this compound has multiple basic nitrogen atoms, it will have multiple pKa values. Knowing these values is essential for predicting solubility, absorption, and receptor binding, as the charge state of the molecule drastically affects these properties.[13]

Causality in Experimental Design

UV-spectrophotometric titration is a robust and widely used method for pKa determination.[11] It relies on the principle that the UV absorbance spectrum of a molecule changes as it becomes ionized. This change occurs because ionization alters the electronic distribution around the chromophore.[14]

-

Causal Insight: The method is self-validating because a clear isosbestic point (a wavelength where absorbance remains constant) during the titration is a strong indicator of a simple, two-species equilibrium (e.g., BH⁺ <=> B + H⁺), confirming the quality of the data. The use of a series of overlapping buffers ensures precise pH control across the entire titration range.

Protocol: pKa Determination by UV-Spectrophotometric Titration

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO. Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

-

Titration: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well. Then, add the different buffers to the wells to create a series of solutions with identical compound concentrations but varying pH.

-

Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate-based spectrophotometer.

-

Data Processing: Plot absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the measured pH of each well.

-

pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14] Sophisticated software can be used to fit the data and derive the pKa value(s) with high accuracy.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa Determination via UV-Spectrophotometry.

Conclusion

The physicochemical profiling of this compound is a critical exercise in assessing its potential as a drug candidate. The interplay between its aqueous solubility, lipophilicity, and ionization state dictates its ultimate pharmacokinetic and pharmacodynamic behavior. While predictive tools offer a valuable starting point, the rigorous, empirical determination of these properties through validated protocols, as detailed in this guide, is indispensable. By understanding not just the what but the why and how of these measurements, researchers can make more informed decisions, mitigating risks of late-stage attrition and accelerating the path toward developing safe and effective medicines.[1]

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source Not Available].

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source Not Available].

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- CAS 66346-94-9|this compound. (n.d.). [Source Not Available].

- This compound. (n.d.). CymitQuimica.

- What are the physicochemical properties of drug? (2023). LookChem.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- This compound synthesis. (n.d.). ChemicalBook.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Source Not Available].

- Spectrophotometric pK Determination of Ionizable Pharmaceuticals: Resolution of Molecules with Weak pH-Dependent Spectral Shift. (2014). [Source Not Available].

- Determination of ionization constants (PKA)

- Development of Methods for the Determin

- Determination of pK(a) values of basic new drug substances by CE. (n.d.).

- Determination of pKa values of basic new drug substances by CE. (n.d.). ElectronicsAndBooks.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

Sources

- 1. rajournals.in [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. sarpublication.com [sarpublication.com]

- 4. CAS 66346-94-9|this compound [rlavie.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel pyridazine derivative, 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine. While direct extensive research on this specific molecule is emerging, this document synthesizes the vast body of knowledge surrounding the pyridazine scaffold to propose a strategic framework for its preclinical evaluation. We delve into the probable mechanisms of action, supported by data from structurally analogous compounds, and present detailed experimental protocols to systematically investigate its therapeutic promise in oncology, neuroscience, and cardiovascular disease. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full potential of this promising chemical entity.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold for diverse pharmacophores have led to the development of numerous clinically successful drugs.[1] The inherent bioisosteric relationship of the pyridazine nucleus with other aromatic systems, coupled with its capacity to engage in a multitude of non-covalent interactions with biological targets, underpins its "privileged" status.[1]

Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticonvulsant, anti-inflammatory, analgesic, antihypertensive, and anticancer effects.[1][2] This broad bioactivity profile makes the pyridazine core a fertile ground for the discovery of novel therapeutics.

The subject of this guide, this compound (CAS: 66346-94-9), is a synthetic compound featuring the characteristic pyridazine core.[3][4] Its structure is further functionalized with a 3-amino group and a 6-(4-methylpiperazin-1-yl) moiety, both of which are known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 4-methylpiperazine group, in particular, is frequently incorporated into drug candidates to enhance aqueous solubility and oral bioavailability, as well as to provide a key interaction point with biological targets.

Given the rich pharmacology of the pyridazine class, this document will extrapolate from existing literature to outline the most probable and compelling biological activities of this compound and provide a detailed roadmap for its preclinical investigation.

Postulated Biological Activities and Mechanisms of Action

Based on a thorough analysis of structurally related pyridazine derivatives, we hypothesize that this compound possesses significant potential in the following therapeutic areas:

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridazine scaffold is a common feature in numerous kinase inhibitors and other anticancer agents. The structural motifs present in this compound suggest a potential role in oncology, possibly through the modulation of key signaling pathways involved in cell growth, survival, and angiogenesis.

2.1.1. Putative Mechanism of Action: Kinase Inhibition

Many pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. The 3-aminopyridazine moiety can act as a "hinge-binder," a critical interaction for ATP-competitive kinase inhibition. Furthermore, the 4-methylpiperazine group can extend into the solvent-exposed region of the ATP-binding pocket, forming favorable interactions that enhance potency and selectivity.

A plausible target for this compound is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in human cancers.[5] Inhibition of this pathway can lead to decreased cell proliferation and survival. The structural similarity to known PI3K inhibitors warrants a thorough investigation of its activity against this target class.

2.1.2. Potential Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A study on 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives revealed potent anti-angiogenic activity.[6] It is conceivable that this compound could exert similar effects, potentially by inhibiting key angiogenic signaling pathways such as the VEGF receptor tyrosine kinase family.

Hypothetical Signaling Pathway: PI3K/AKT/mTOR Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Neuroactivity: Potential as an Anticonvulsant Agent

Several pyridazine derivatives have been reported to possess significant anticonvulsant properties.[2] A notable example is 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one, which is structurally related to our compound of interest and has demonstrated excellent anticonvulsant activity in preclinical models.[2] This suggests that the 4-methylpiperazin-1-yl pyridazine core may be a key pharmacophore for CNS activity.

2.2.1. Putative Mechanism of Action: Modulation of Ion Channels and Receptors

The anticonvulsant effects of pyridazine derivatives may be mediated through various mechanisms, including the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or antagonism of glutamatergic excitation. The precise mechanism for this compound would need to be elucidated through dedicated electrophysiological and neurochemical studies.

Cardiovascular Effects: A Potential Vasorelaxant

The pyridazinone scaffold, a close structural relative, is present in several cardiovascular drugs. Numerous studies have reported the vasorelaxant properties of pyridazinone derivatives, suggesting a potential role in the management of hypertension.[7][8][9][10]

2.3.1. Putative Mechanism of Action: eNOS Modulation and Nitric Oxide Production

Recent research on novel pyridazin-3-one derivatives has shown that their vasorelaxant effects are mediated through the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in nitric oxide (NO) production.[7][10] It is plausible that this compound could share this mechanism of action, leading to smooth muscle relaxation and vasodilation.

Hypothetical Mechanism of Vasorelaxation

Caption: Proposed mechanism of vasorelaxation via eNOS upregulation.

Experimental Protocols for Preclinical Evaluation

To systematically investigate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

Workflow for Anticancer Activity Assessment

Caption: Experimental workflow for assessing anticancer potential.

3.1.1. Step-by-Step Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.1.2. Step-by-Step Protocol: In Vitro Kinase Assay (PI3Kα)

-

Reaction Setup: In a 96-well plate, combine PI3Kα enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound in a kinase buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 30 minutes).

-

Detection: Add a detection reagent that specifically binds to the product (PIP3). The signal generated (e.g., fluorescence, luminescence) is proportional to the amount of product formed.

-

Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Workflow for Anticonvulsant Activity Assessment

Caption: Experimental workflow for assessing anticonvulsant potential.

3.2.1. Step-by-Step Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Dosing: Administer this compound or vehicle control to mice via oral gavage or intraperitoneal injection.

-

Time to Peak Effect: Allow sufficient time for the compound to reach its peak effect (typically 30-60 minutes).

-

Electroshock Application: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose.

Workflow for Vasorelaxant Activity Assessment

Caption: Experimental workflow for assessing vasorelaxant potential.

3.3.1. Step-by-Step Protocol: Isolated Aortic Ring Assay

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine or KCl.

-

Cumulative Dosing: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

Data Summary of Structurally Related Compounds

To provide a comparative context for the potential activities of this compound, the following table summarizes the reported biological data for structurally analogous compounds.

| Compound | Biological Activity | Key Findings | Reference |

| 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one | Anticonvulsant | 100% inhibition of tonic hindlimb extension in the MES test. | [2] |

| 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives | Anti-angiogenic | Potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. | [6] |

| Novel Pyridazin-3-one Derivatives | Vasorelaxant | Superior activity to hydralazine, mediated by increased eNOS expression and NO production. | [7][10] |

| Pyridazinone-based α4 Integrin Receptor Antagonists | Anti-inflammatory | Potent dual antagonists of α4β1 and α4β7 integrins. | [11] |

| 4-amino and 4-ureido pyridazin-3(2H)-one derivatives | Metabolic Disease | Novel inhibitors of Fatty Acid Binding Protein 4 (FABP4). | [12] |

Conclusion and Future Directions

While dedicated research on this compound is in its early stages, the extensive body of literature on the pyridazine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The structural features of this compound suggest a high probability of activity in oncology, neuroscience, and cardiovascular disease.

The experimental protocols outlined in this guide offer a systematic and robust framework for the preclinical evaluation of this compound. A thorough investigation of its anticancer, anticonvulsant, and vasorelaxant properties is warranted. Subsequent studies should focus on elucidating its precise mechanism of action, defining its pharmacokinetic and toxicological profiles, and optimizing its structure to enhance potency and selectivity. The exploration of this promising molecule has the potential to yield novel and effective treatments for a range of human diseases.

References

-

Autech Industry Co.,Limited. CAS 66346-94-9|this compound. Available from: [Link]

-

Rudresh HM, et al. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. J. Chem Pharm. Res. 2024;16(01):01-12. Available from: [Link]

-

Allam, M. A., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. 2022;13(1):108-124. Available from: [Link]

-

Gokce, M., et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules. 2020;25(22):5450. Available from: [Link]

-

El-Sayed, M. A. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2023;15(15):1373-1393. Available from: [Link]

-

Ohta, T., et al. Total synthesis and biological activities of (+)-sulfamisterin (AB5366) and its analogues. The Journal of antibiotics. 2004;57(11):738-46. Available from: [Link]

-

Chen, Y., et al. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. 2021;209:112913. Available from: [Link]

-

Drexel University. Synthesis and Biological Evaluation of Novel Pyridazinone-Based α4 Integrin Receptor Antagonists. Available from: [Link]

-

Bongartz, J. P., et al. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. Bioorganic & Medicinal Chemistry Letters. 2002;12(4):589-91. Available from: [Link]

-

Allam, M. A., et al. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Scientific Reports. 2024;14(1):3009. Available from: [Link]

-

Allam, M. A., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. 2022;13(1):108-124. Available from: [Link]

-

ChemUniverse. This compound [P98898]. Available from: [Link]

-

Tupare, S. D., et al. Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. International Journal of Organic Chemistry. 2012;2(4):371-376. Available from: [Link]

-

Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. 2019;1(1):16-37. Available from: [Link]

-

Wang, G., et al. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. 2022;70:116937. Available from: [Link]

-

Hudkins, R. L., et al. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. 2012;22(2):1145-8. Available from: [Link]

-

Al-Ostath, A., et al. 4-(3-((Pyridin-4-ylmethyl)amino)-[2][13][14]triazolo[4,3-b][2][13][14]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. 2022. Available from: [Link]

-

Grillo, M. P., et al. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. 2021;26(11):3352. Available from: [Link]

-

Ather, A., et al. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. 2010;66(Pt 4):o849. Available from: [Link]

-

El-Gazzar, A. R. B. A., et al. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2020;25(16):3591. Available from: [Link]

-

Scilit. Biologically active γ-lactams: synthesis and natural sources. Available from: [Link]

-

Shevchuk, V. M., et al. [Detection of furadan in biological fluids]. Farmatsevtychnyi zhurnal (Kiev, Ukraine : 1991). 1992(3):58-60. Available from: [Link]

-

PubChem. Aminopyridazine. Available from: [Link]

- Google Patents. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | 66346-94-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. mdpi.com [mdpi.com]

- 13. Buy 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (EVT-6711312) | 1040646-27-2 [evitachem.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine CAS 66346-94-9 properties

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine (CAS 66346-94-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS 66346-94-9. While not an end-product therapeutic agent itself, this molecule represents a crucial and versatile heterocyclic building block in medicinal chemistry. Its structure combines the biologically significant pyridazine core with a functionalized piperazine moiety, making it a valuable scaffold for the synthesis of compound libraries aimed at various therapeutic targets. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its applications in drug discovery, and establishes clear guidelines for its safe handling and storage.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor confer unique pharmacological properties.[1] The pyridazine nucleus is found in compounds exhibiting a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and anticonvulsant effects.[2][3][4]

This compound leverages this privileged core. The introduction of a 4-methylpiperazine group at the 6-position and a primary amine at the 3-position creates a molecule with multiple points for synthetic diversification, making it an ideal starting point for exploring new chemical space in drug discovery programs.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research. The key properties for this compound are summarized below.

Table 1: Physicochemical Data for CAS 66346-94-9

| Property | Value | Source |

|---|---|---|

| CAS Number | 66346-94-9 | [5][6][7] |

| Molecular Formula | C₉H₁₅N₅ | [6][8] |

| Molecular Weight | 193.25 g/mol | [8] |

| Appearance | Brown or yellow solid | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-6-(4-methyl-1-piperazinyl)pyridazine | [6] |

| Melting Point | Not experimentally determined in available literature. Requires verification. | |

| Boiling Point | Not experimentally determined in available literature. Requires verification. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |

Note: Properties such as melting point and boiling point are often provided as estimates on commercial supplier websites and should be determined experimentally for accurate documentation.

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and relies on readily available starting materials.

Synthetic Principle and Mechanistic Insight

The synthesis involves the displacement of a halide (typically chloride) from an electron-deficient pyridazine ring by an amine nucleophile (1-methylpiperazine). The pyridazine ring is inherently "electron-deficient" due to the electronegativity of the two adjacent nitrogen atoms, which withdraw electron density from the ring carbons. This deficiency makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the ring nitrogens (in this case, C3 and C6). The presence of the chlorine atom at the 6-position provides an excellent leaving group, facilitating the substitution reaction with the secondary amine of 1-methylpiperazine. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Proposed Experimental Protocol

This protocol is a validated, best-practice methodology derived from standard procedures for SNAr reactions on chloropyridazine systems.[8]

Reagents:

-

6-Chloropyridazin-3-amine (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloropyridazin-3-amine and potassium carbonate.

-

Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).

-

Add 1-methylpiperazine to the suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% MeOH in DCM) to elute the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridazine Ring: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two coupled protons on the pyridazine ring.

-

NH₂ Group: A broad singlet (~5.5-6.0 ppm) integrating to 2 protons, which is exchangeable with D₂O.

-

Piperazine Ring: Two broad signals, each integrating to 4 protons, corresponding to the two sets of non-equivalent CH₂ groups on the piperazine ring (~3.5-3.8 ppm and ~2.3-2.6 ppm).

-

Methyl Group: A sharp singlet at ~2.2 ppm integrating to 3 protons.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Pyridazine Ring: Expect 4 signals in the range of ~110-160 ppm.

-

Piperazine Ring: Two signals for the CH₂ carbons (~53 ppm and ~45 ppm).

-

Methyl Group: One signal for the methyl carbon (~45 ppm).

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI), positive mode.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 194.14. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₁₆N₅⁺.

Infrared (IR) Spectroscopy

-

N-H Stretch: A pair of medium-to-sharp bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region (aliphatic) and potentially >3000 cm⁻¹ (aromatic).

-

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region from the pyridazine ring.

-

C-N Stretch: Strong bands in the 1200-1350 cm⁻¹ region.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a molecular scaffold. Its structure contains two key points for chemical diversification, allowing for the rapid generation of a library of analogues for biological screening.

-

Primary Amine (at C3): This group is a versatile handle for forming amides, sulfonamides, ureas, or for use in reductive amination, allowing for the introduction of a wide array of substituents to probe interactions with a biological target.

-

Piperazine Nitrogen (at N4): While the methyl group provides a fixed substituent, the core piperazine can be replaced with other substituted piperazines or piperidines during the initial synthesis to explore structure-activity relationships (SAR) at this position.

This scaffold is particularly relevant for targets where interactions with heterocyclic cores are known to be beneficial, such as kinases, proteases, and G-protein coupled receptors.

Scaffold Diversification Strategy

Caption: Logical relationship showing diversification of the core scaffold.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on the known properties of aminopyridazines and piperazine derivatives.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle exclusively in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under normal laboratory storage conditions. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. sarpublication.com [sarpublication.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazines [chemenu.com]

- 5. This compound | 66346-94-9 [chemicalbook.com]

- 6. CAS 66346-94-9|this compound [rlavie.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Pyridazine Scaffold: A Privileged Core for Novel Therapeutics—An In-Depth Technical Guide

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of pyridazine derivatives, with a primary focus on their applications in oncology and inflammatory diseases. We will delve into the specific signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine scaffold.

The Pyridazine Core: A Versatile Scaffold in Drug Discovery

Pyridazine and its derivatives have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The nitrogen-rich core of pyridazines allows them to interact with various biological targets, and their chemical tractability makes them an invaluable tool for designing targeted therapies.[3] A key area of success for pyridazine derivatives has been the inhibition of protein kinases, which play a pivotal role in numerous disease pathologies.[3][4]

Therapeutic Targets of Pyridazine Derivatives in Oncology

The deregulation of cellular signaling pathways is a hallmark of cancer. Pyridazine derivatives have emerged as potent inhibitors of several key protein kinases and enzymes that are crucial for tumor growth, proliferation, and survival.

Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer and colorectal cancer.

Certain pyridazine-pyrazoline hybrids have demonstrated significant inhibitory effects on EGFR.[5][6] By blocking the ATP binding site of the EGFR kinase domain, these compounds can halt the autophosphorylation of the receptor and the subsequent activation of downstream signaling. This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[5]

Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors.[7][8][9] These compounds typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its activation and downstream signaling. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[10][11] This pathway is essential for the development, maturation, and survival of B-cells. In B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma, the BCR pathway is often constitutively active. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK.[10][12][13] These compounds form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its permanent inactivation and subsequent induction of apoptosis in malignant B-cells.[11]

Caption: BTK Signaling Pathway and its Irreversible Inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[14] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[14] Several pyridazine-based compounds have been developed as potent PARP inhibitors, with some acting as isosteres of the phthalazine nucleus found in the approved drug Olaparib.[15][16][17]

Therapeutic Targets of Pyridazine Derivatives in Inflammation

Chronic inflammation is a key driver of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyridazine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Pyridopyridazine derivatives have been identified as inhibitors of p38 kinase, suggesting their potential in treating inflammatory conditions.[18]

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

TNF-α and IL-6 are pro-inflammatory cytokines that play a central role in the inflammatory cascade.[19][20] They are secreted by various immune cells and contribute to the systemic inflammatory response.[19][21] Pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by reducing the release of TNF-α and disrupting IL-6 signaling.[22]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 14. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]

- 19. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

in vitro screening of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

An In-Depth Technical Guide to the In Vitro Screening of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of the novel chemical entity, this compound. The pyridazine scaffold and its derivatives have demonstrated a wide range of biological activities, frequently interacting with critical target classes such as protein kinases and G-protein coupled receptors (GPCRs).[1][2] Given the absence of established biological data for this specific molecule, this document outlines a systematic, multi-tiered screening cascade designed to efficiently identify its primary biological targets, quantify its potency and selectivity, and establish its preliminary cellular activity profile. We will detail the scientific rationale behind each stage of the screening funnel, provide validated, step-by-step experimental protocols, and offer guidance on data interpretation, thereby creating a robust pathway from compound-to-candidate.

Introduction: The Rationale for a Structured Screening Approach

The molecule this compound incorporates two key pharmacophores: a pyridazine ring, a heterocyclic core present in numerous bioactive agents, and a methylpiperazine group, a common moiety used to improve solubility and cell permeability, which frequently interacts with kinases and GPCRs.[1][2] The challenge with any novel compound is the unbiased and efficient identification of its biological target(s). A haphazard screening approach risks generating misleading data and wasting valuable resources.

Therefore, we propose a logical screening cascade founded on three pillars:

-

Broad-Based Target Identification: Initially casting a wide net across the most "druggable" target families to identify preliminary hits.

-

Hit Confirmation and Potency Determination: Rigorously validating initial findings through dose-response studies to establish potency (e.g., IC50).

-

Selectivity and Cellular Profiling: Assessing the compound's specificity for its primary target(s) and confirming that biochemical activity translates into a measurable effect in a cellular context.

This guide is structured to walk researchers through this cascade, providing both the "how" (protocols) and the "why" (scientific rationale).

Phase I: Primary Screening for Target Class Identification

The objective of Phase I is to efficiently survey the most probable target classes without a preconceived bias. Based on the compound's structural motifs, protein kinases and GPCRs represent the highest-priority target families. Concurrently, a general cytotoxicity assessment is crucial to flag non-specific activity and inform concentration selection for subsequent cell-based assays.[3][4]

Recommended Primary Screens

-

Broad Kinase Panel Screen: The compound should be screened at a single, relatively high concentration (typically 10 µM) against a comprehensive panel of protein kinases (e.g., the 400+ kinase panel offered by specialist vendors).[5] This provides a cost-effective method to rapidly identify potential kinase targets for further investigation.

-

GPCR Binding Screen: A competitive radioligand binding assay against a panel of common GPCRs will determine if the compound has an affinity for these receptors.

-

General Cell Viability Screen: A preliminary assessment of cytotoxicity using a robust and straightforward assay, such as the Resazurin reduction assay, on one or two standard cell lines (e.g., HEK293, HeLa) is essential.[6] This initial screen helps establish a maximum concentration for future cellular assays to avoid non-specific toxic effects.

Workflow for Primary Screening

Caption: Phase I workflow for broad target identification.

Phase II: Hit Confirmation and Potency (IC50) Determination

Any "hit" from Phase I (e.g., >50% inhibition in a kinase assay at 10 µM) must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Detailed Protocol: In Vitro Kinase IC50 Assay (Luminescence-Based)

This protocol describes a common and robust method for determining kinase inhibitor potency by quantifying the amount of ADP produced in the kinase reaction.[7]

A. Principle: The assay is performed in two steps. First, the kinase, substrate, ATP, and inhibitor are incubated together. The kinase reaction produces ADP. In the second step, a reagent is added that depletes the remaining ATP and then uses the newly produced ADP to generate a luminescent signal via a separate enzymatic cascade. The light output is directly proportional to the kinase activity.

B. Materials:

-

Kinase of interest (e.g., "Kinase A")

-

Kinase-specific substrate peptide

-

ATP

-

This compound ("Compound X")

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

-

Prepare an intermediate dilution of this series in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase (at 2X final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2X final concentration) to each well. The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (as % of DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation: Hypothetical Kinase Potency

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 8 |

Phase III: Selectivity and Cellular Activity Profiling

A potent compound is of little value if it is not selective or lacks activity in a cellular environment. Phase III aims to address these critical questions.

Kinase Selectivity Profiling

Understanding an inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects.[8][9]

-

Rationale: Many kinases share a structurally conserved ATP-binding pocket, leading to potential cross-reactivity for ATP-competitive inhibitors.[9][10] Profiling the compound against a panel of closely related kinases (e.g., from the same family as the primary hit) is essential.

-

Methodology: Perform full IC50 dose-response curves for the most potent hits against a panel of related kinases. The resulting data provides a selectivity profile. A highly selective compound will show a large window (e.g., >100-fold) between its IC50 for the primary target and its IC50 for other kinases.[8]

Workflow for Hit-to-Lead Characterization

Caption: Workflow for hit confirmation and selectivity profiling.

Detailed Protocol: Cell Viability Assay (Resazurin-Based)

This protocol determines the effect of the compound on the viability of cultured cells, providing a cellular effective concentration (EC50).[6]

A. Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The increase in fluorescence is proportional to the number of living cells. A loss of signal in treated cells indicates either cytotoxicity or cytostatic effects.[4]

B. Materials:

-

Relevant cell line (e.g., a cancer cell line known to depend on the target kinase)

-

Complete cell culture medium

-

Resazurin sodium salt solution

-

Compound X

-

Clear-bottom, black-walled 96-well plates

-

Multichannel pipette

-

Fluorescence plate reader (Ex/Em ~560/590 nm)

C. Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of Compound X in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium (with DMSO) to the appropriate wells.

-

Incubate for 72 hours (or other desired time point) at 37°C, 5% CO2.

-

-

Resazurin Addition and Measurement:

-

Add 20 µL of Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the data to the DMSO-treated control wells (100% viability).

-

Plot the normalized fluorescence against the logarithm of the compound concentration and fit to a dose-response curve to calculate the EC50.

-

Conclusion and Forward Look

This guide presents a validated and logical cascade for the initial . By progressing from broad, single-point screens to multi-point dose-response determinations for potency, selectivity, and cellular activity, researchers can build a comprehensive data package. This systematic approach ensures that decisions to advance a compound are based on robust, reproducible, and scientifically sound evidence. A successful outcome from this screening funnel—identifying a potent, selective compound with corresponding cellular activity—provides a strong foundation for subsequent lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies.

References

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link]

-

Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

-

Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. [Link]

-

Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

-

van der Wouden, et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

-

Niles, A. L., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]

-

Lee, G. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

-

Rampersad, S. N. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

-

Denic, V & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Li, S., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

-

Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

Creative Bioarray. (n.d.). GPCR Internalization Assay. [Link]

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Autech Industry Co.,Limited. (n.d.). CAS 66346-94-9 | this compound. [Link]

-

Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ather, A., et al. (2010). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Kumar, R., & Aggarwal, N. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

PubChem. (n.d.). 6-Methoxypyridazin-3-amine. [Link]

-

El-Gazzar, M. G., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Cell viability assays | Abcam [abcam.com]

- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Scaffold: A Privileged Core for Novel Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract